![molecular formula C17H12ClN3 B2391890 3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine CAS No. 439095-85-9](/img/structure/B2391890.png)

3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

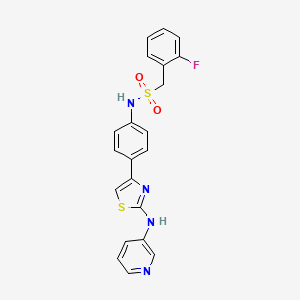

“3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are an important core of nitrogen ring junction heterocyclic compounds . They are highly used in medicinal chemistry and drug molecule production .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been a subject of interest in recent years . They are versatile and easy to prepare, and their ring extension properties make them unique in chemical property . Various synthetic approaches for the preparation of pyrazolo[1,5-a]pyrimidine derivatives have been summarized .

Molecular Structure Analysis

The molecular formula of “3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine” is C17H12ClN3 . The structure of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been found to be highly reactive, which makes them suitable for various chemical reactions . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .

Physical And Chemical Properties Analysis

The molar mass of “3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine” is 293.75 . More specific physical and chemical properties were not found in the search results.

科学的研究の応用

Fluorescent Probes and Imaging Agents

Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. The pyrazolo[1,5-a]pyrimidine family (PPs) offers strategic compounds for optical applications due to several key features:

- Stability : PPs’ properties and stability are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .

Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines have been explored as kinase inhibitors. For instance, certain 7-aryl-3-substituted pyrazolo[1,5-a]pyrimidines were synthesized and tested for their inhibitory activity against receptor tyrosine kinase (RTK) TrkA and serine/threonine kinase (STK) PIM1 .

Chemotherapeutic Agents

Monastrol, a potential chemotherapeutic for cancer, acts as an inhibitor of mitotic kinesin. Its synthesis has been investigated using Lewis acid promoter Yb(OTf)₃ .

作用機序

Target of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been found to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines interact with their targets through a combination of hydrophobic interactions and hydrogen bonding . The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Biochemical Pathways

Similar compounds have been shown to inhibit cdk2, which plays a crucial role in cell cycle progression . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

Pyrazolo[1,5-a]pyrimidines are known for their simpler and greener synthetic methodology and tunable photophysical properties .

Result of Action

Similar compounds have been shown to exert significant alterations in cell cycle progression, in addition to inducing apoptosis within cells .

Action Environment

It’s known that the optical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (edgs) at position 7 on the fused ring .

特性

IUPAC Name |

3-chloro-2-methyl-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3/c1-11-16(18)17-19-9-8-15(21(17)20-11)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAAZYOCNGMCSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1Cl)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(2H-triazol-4-ylmethyl)prop-2-enamide](/img/structure/B2391807.png)

![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine](/img/structure/B2391811.png)

![3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methyl-N-(prop-2-en-1-yl)benzamide](/img/structure/B2391812.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2391819.png)

![4-[(3-Fluorophenyl)methoxy]-2-methylaniline](/img/structure/B2391820.png)

![1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2391821.png)

![N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2391822.png)

![(4-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2391824.png)

amino}methyl)benzonitrile](/img/structure/B2391826.png)

![1-(3-chlorophenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2391827.png)